molecular formula C9H17Cl2N3O B2967864 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride CAS No. 2126160-76-5

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride

Cat. No.: B2967864
CAS No.: 2126160-76-5
M. Wt: 254.16
InChI Key: MFJYLKAKLKARMW-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride is a high-purity chemical compound featuring a molecular framework comprising a tetrahydropyran (oxane) ring linked to a methyl-substituted imidazole heterocycle. This specific molecular architecture, particularly the presence of heterocyclic scaffolds, is of significant interest in medicinal chemistry and drug discovery, as over 85% of FDA-approved pharmaceutical agents contain heterocyclic structures that enable critical interactions with biological targets . The compound's structural features facilitate diverse molecular interactions including hydrogen bonding, van der Waals forces, and pi-stacking, which are essential for binding with enzyme active sites and receptors . While direct mechanistic studies on this specific compound are limited in current literature, compounds with similar tetrahydropyran-substituted imidazole motifs have demonstrated relevance in oncological research, particularly as potential AKT (protein kinase B) inhibitors for investigating signaling pathways in cancers such as breast cancer, non-small cell lung cancer, and glioblastoma . The dihydrochloride salt form enhances solubility and stability for experimental applications. This product is provided as a research-grade material specifically for investigational purposes in laboratory settings. It is strictly intended for use by qualified researchers and professionals in controlled environments. This compound is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult relevant safety data sheets and implement appropriate handling procedures prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methyl-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-7-6-11-8(12-7)9(10)2-4-13-5-3-9;;/h6H,2-5,10H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJYLKAKLKARMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2(CCOCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles is through the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride is widely used in scientific research due to its versatile chemical structure. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate enzymatic reactions, leading to various biological effects. The compound may also interact with DNA and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents/Modifications Salt Form Key Structural Notes
4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride Oxane + methylimidazole -CH3 at imidazole C4; oxane ring Dihydrochloride Aromatic imidazole; rigid bicyclic system
4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine dihydrochloride Oxane + dihydroimidazole 4,5-Dihydroimidazole (non-aromatic) Dihydrochloride Reduced aromaticity; increased flexibility
Histamine dihydrochloride Ethylamine + imidazole No oxane; ethylamine linker Dihydrochloride Smaller, flexible structure
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride Aniline + dihydroimidazole Aromatic aniline group Hydrochloride Planar aromatic system; basic aniline
SB 202190 monohydrochloride hydrate Polyaromatic imidazole Fluorophenyl, hydroxyphenyl, pyridyl Monohydrochloride Extended π-system; multiple substituents

Physicochemical and Functional Properties

  • Aromaticity and Reactivity: The target compound’s fully aromatic imidazole enables π-π stacking interactions, unlike the non-aromatic dihydroimidazole in ’s analog . The methyl group at C4 may sterically hinder interactions compared to unsubstituted imidazoles (e.g., histamine) .
  • Solubility and Bioavailability :

    • Dihydrochloride salts (target compound, histamine) generally exhibit high aqueous solubility, favoring oral or injectable formulations .
    • The oxane ring in the target compound likely improves metabolic stability compared to histamine’s ethylamine chain .
  • Synthetic Utility :

    • The oxane-imidazole scaffold serves as a versatile building block for drug discovery, similar to the aniline-dihydroimidazole in .

Biological Activity

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride is a chemical compound with the molecular formula C₉H₁₇Cl₂N₃O, characterized by its unique structural features that include a 4-methyl-1H-imidazole ring and an oxanamine moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure contributes to its solubility and reactivity, making it suitable for various biological applications. The dihydrochloride salt form enhances its water solubility, facilitating its use in biological assays and therapeutic contexts.

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has been well-documented. Studies show that compounds with similar structural features can exhibit activity against a range of bacterial and fungal strains. For instance, metal complexes of imidazole derivatives have been found to enhance antimicrobial efficacy compared to their non-complexed forms . The interaction of this compound with microbial targets could similarly yield beneficial effects.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The imidazole ring can modulate enzyme activity by binding to active sites, potentially influencing metabolic pathways relevant to disease processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
1-(1H-Imidazol-4-yl)propan-2-amineImidazole ring with propyl side chainAntimicrobial properties
2-MethylimidazoleMethyl group on imidazoleUsed in pharmaceuticals
5-MethylimidazoleMethyl group at position 5Potential anticancer activity

The unique oxanamine structure combined with the imidazole ring in this compound may confer distinct biological activities not observed in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of imidazole-containing compounds. For example, research into substituted imidazoles has revealed their potential as somatostatin receptor agonists, indicating a broader therapeutic application in endocrine disorders . Additionally, studies on the antioxidant capacity of related compounds suggest that structural modifications can significantly enhance bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride?

  • Methodology :

  • Step 1 : Synthesize the oxane-4-amine core via reductive amination or nucleophilic substitution of oxane derivatives (e.g., 4-oxooxane) with ammonia or protected amines.
  • Step 2 : Introduce the 4-methylimidazole moiety through cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation with pre-functionalized imidazole precursors.
  • Step 3 : Purify intermediates via column chromatography or recrystallization. Final dihydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol/water) .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Protect amine groups during imidazole coupling to avoid side reactions .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • X-ray Crystallography : Use SHELX or ORTEP-III for structure refinement. The oxane ring conformation and imidazole substituent orientation are critical for verifying stereochemistry .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments (e.g., oxane C4-amine at δ ~3.2 ppm, imidazole protons at δ ~7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C9_9H15_{15}N3_3O·2HCl).

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity in catalytic systems?

  • Approach :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to analyze electron density at the amine and imidazole sites. Predict nucleophilic/electrophilic behavior.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic solvents to assess stability and interaction with biological targets (e.g., enzymes) .
    • Validation : Compare computational results with experimental kinetics (e.g., reaction rates in cross-coupling or hydrogenation reactions).

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Case Example : If NMR suggests axial amine conformation but XRD shows equatorial orientation:

  • Re-examine Data : Check for solvent effects in XRD (e.g., lattice interactions) or dynamic averaging in NMR.
  • Variable-Temperature NMR : Probe conformational flexibility of the oxane ring .
  • Complementary Techniques : Use IR spectroscopy to confirm hydrogen-bonding patterns or Raman spectroscopy for ring puckering analysis .

Q. How is the compound's stability assessed under varying pH and temperature conditions?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures.
  • Outcome : Dihydrochloride salts generally exhibit enhanced stability in acidic conditions but may hydrolyze in basic media .

Q. What pharmacological screening approaches are used for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
  • Cellular Uptake : Radiolabel the compound (e.g., 14^{14}C) and measure accumulation in cell lines (e.g., HepG2) via scintillation counting.
    • In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies. Use LC-MS/MS for plasma concentration analysis .

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